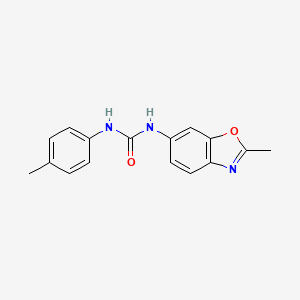

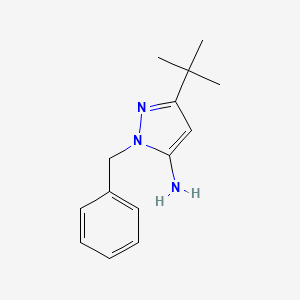

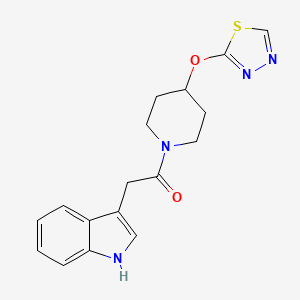

![molecular formula C19H15N3O2S B2526969 2-[2-(2-anilino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 124458-16-8](/img/structure/B2526969.png)

2-[2-(2-anilino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 2-[2-(2-anilino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione derivatives involves a multi-step process that starts with the formation of the isoindole-1,3(2H)-dione framework. In one study, novel derivatives were synthesized starting from 3-sulfolene, which was then epoxidized and further reacted with nucleophiles to yield hexahydro-1H-isoindole-1,3(2H)-dione derivatives . Another study focused on the synthesis of isoindolylthiazole derivatives, which exhibited significant inhibitory effects against human carbonic anhydrase isoenzymes . These compounds were confirmed using IR, 1H NMR, 13C NMR, and elemental analysis, ensuring the accuracy of the molecular structure.

Molecular Structure Analysis

The molecular structure of the synthesized compounds is crucial for their biological activity. The isoindole-1,3(2H)-dione core is a common feature in these molecules. The addition of the anilino-thiazole moiety is expected to contribute to the binding affinity and specificity towards target enzymes, as evidenced by the inhibitory effects observed in the study of isoindolylthiazole derivatives . The structural confirmation techniques such as IR, 1H NMR, and 13C NMR play a vital role in verifying the integrity of the synthesized molecules.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these derivatives are characterized by their efficiency and selectivity. The use of microwave catalytic synthesis has been reported to enhance the reaction conditions, leading to higher yields and shorter reaction times, as demonstrated in the preparation of 2-(benzo[d]thiazol-2-yl)isoindoline-1,3-dione . The epoxide opening reactions and subsequent modifications, such as the conversion of hydroxyl groups to acetates, are key steps in the synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of the thiazole ring and the isoindole-1,3(2H)-dione core suggests these compounds could have significant lipophilicity, which may affect their bioavailability and interaction with biological targets. The inhibitory effects against carbonic anhydrase isoenzymes indicate that these molecules have the potential to interact with metalloenzymes, which could be attributed to the chelating ability of the thiazole moiety . The exact physical properties such as solubility, melting point, and stability would require further empirical studies.

Scientific Research Applications

Synthesis and Biological Activities

A study by Jat et al. (2006) described the synthesis and antimicrobial evaluation of pyrazolo-thiazolyl alkoxy-1H-isoindole-1, 3(2H)-dione derivatives. This work illustrates a methodological approach to synthesizing derivatives starting from 1,3-thiazolidine-2,4-dione, leading to compounds with potential antibacterial and antifungal activities. The compounds were tested against various microorganisms, including B. subtilis, K. pneumoniae, P. aeruginosa, S. aureus, A. fumigatus, and C. albicans, showcasing their potential as antimicrobial agents (Jat, Salvi, Talesara, & Joshi, 2006).

Functionalization and Derivative Formation

Research conducted by Khusnitdinov et al. (2019) focused on the functionalization of 2-(1-cyclohexen-1-yl)aniline derivatives, leading to the synthesis of various 1H-isoindole-1,3(2H)-dione derivatives. This study highlights the reactivity of such compounds under different conditions, contributing to the development of new chemical entities with potential application in material science and medicinal chemistry (Khusnitdinov, Sultanov, & Gataullin, 2019).

Novel Derivatives Synthesis

Tan et al. (2016) developed a novel synthesis route for hexahydro-1H-isoindole-1,3(2H)-dione derivatives, demonstrating the flexibility of such scaffolds for further chemical modifications. The research introduces a pathway to obtain amino and triazole derivatives, expanding the chemical diversity and potential applications of these compounds (Tan, Koc, Kishali, Şahin, & Kara, 2016).

Anticancer Efficacy

A study by Hosny et al. (2019) synthesized novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines, and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives incorporating isoindoline-1,3-dione groups. These compounds were evaluated against a breast cancer cell line, demonstrating the potential anticancer efficacy of such derivatives. This research underscores the importance of structural diversification in drug discovery (Hosny, Zaki, Mokbel, & Abdelhamid, 2019).

Future Directions

The future directions for research on “2-[2-(2-anilino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione” could involve further studies on its synthesis, properties, and potential applications. Given the interest in related compounds for their biological activities , this compound could also be of interest in the field of medicinal chemistry.

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found in many biologically active compounds such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules .

Mode of Action

It is known that thiazole derivatives can undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom . This suggests that the compound may interact with its targets through these mechanisms.

Biochemical Pathways

Thiazole derivatives have been found to have diverse biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have similar solubility properties, which could impact its bioavailability.

Result of Action

Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . This suggests that the compound may have similar effects.

Action Environment

The solubility properties of thiazole derivatives suggest that the compound’s action, efficacy, and stability may be influenced by the presence of water, alcohol, ether, and organic solvents .

properties

IUPAC Name |

2-[2-(2-anilino-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2S/c23-17-15-8-4-5-9-16(15)18(24)22(17)11-10-14-12-25-19(21-14)20-13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVCXIBHOKIHPHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=CS2)CCN3C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

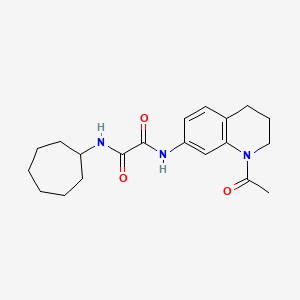

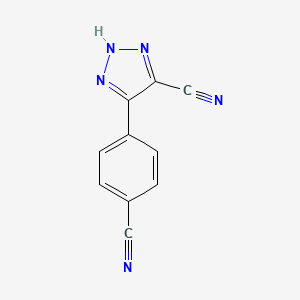

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide](/img/structure/B2526896.png)

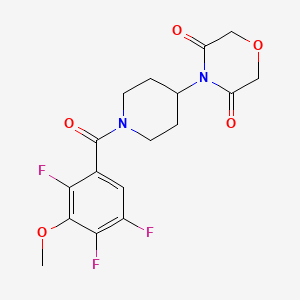

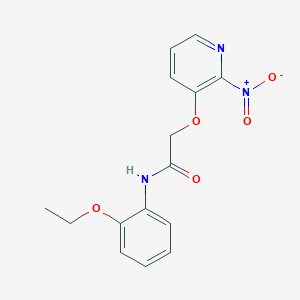

![Ethyl 2-[({[2-hydroxy-2-(2-naphthyl)ethyl]amino}carbothioyl)amino]acetate](/img/structure/B2526903.png)

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-chlorobenzyl)acetamide](/img/no-structure.png)

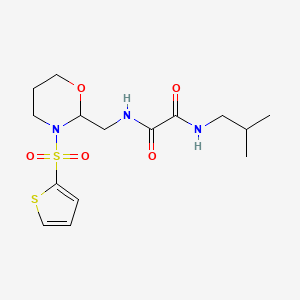

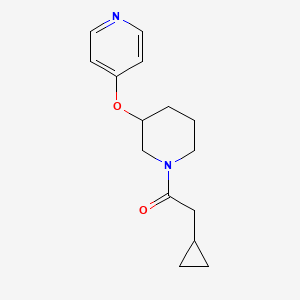

![Methyl 4-{[(oxan-4-yl)(thiophen-2-yl)methyl]carbamoyl}benzoate](/img/structure/B2526905.png)

![5-methyl-7-(4-nitrophenyl)-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2526909.png)